(2-Amino-3-phenylpropyl)(methyl)amine
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Overview
Description
(2-Amino-3-phenylpropyl)(methyl)amine is an organic compound with the molecular formula C10H16N2 It is a derivative of phenylpropylamine, where a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-phenylpropyl)(methyl)amine typically involves the alkylation of phenylpropylamine. One common method is the reductive amination of 3-phenylpropionaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reductive amination reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-phenylpropyl)(methyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2-Amino-3-phenylpropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in neurotransmitter activity and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-3-phenylpropyl)(methyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenylpropylamine: The parent compound, lacking the methyl group on the nitrogen atom.
N-Methylphenylpropylamine: Similar structure but with different substitution patterns.
Amphetamine: A well-known stimulant with a similar phenylpropylamine backbone.
Uniqueness
(2-Amino-3-phenylpropyl)(methyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom can affect its binding affinity to receptors and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-N-methyl-3-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVHZUNENZGJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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